7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes an ethoxy group at the 7th position, a methyl group at the 8th position, and a phenyl group at the 4th position of the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired chromen-2-one structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromen-2-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of chromen-2-one derivatives.
Scientific Research Applications
7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is utilized in the development of new materials and as a precursor for synthesizing other valuable compounds.
Mechanism of Action
The mechanism of action of 7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-4-phenyl-2H-chromen-2-one
- 7-ethoxy-6-ethyl-4-phenyl-chromen-2-one
- 7-ethoxy-6-hexyl-4-phenyl-chromen-2-one
Uniqueness
7-ethoxy-8-methyl-4-phenyl-2H-chromen-2-one is unique due to the specific positioning of its ethoxy, methyl, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16O3 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
7-ethoxy-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C18H16O3/c1-3-20-16-10-9-14-15(13-7-5-4-6-8-13)11-17(19)21-18(14)12(16)2/h4-11H,3H2,1-2H3 |
InChI Key |
OKFQGSRYHAFMET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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